molecular formula C9H15ClN2O2S B1520896 N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride CAS No. 1170616-25-7

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Cat. No.: B1520896
CAS No.: 1170616-25-7
M. Wt: 250.75 g/mol
InChI Key: YSCSEVRAYYFTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a primary amine derivative featuring a methanesulfonamide group attached to a phenyl ring substituted with a 1-aminoethyl moiety. The compound has been historically cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name

N-[3-(1-aminoethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)8-4-3-5-9(6-8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCSEVRAYYFTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, protein interactions, and implications for various diseases.

  • Molecular Formula : C9H15ClN2O2S
  • Molecular Weight : 250.75 g/mol
  • Structure : The compound features a methanesulfonamide group attached to a phenyl ring with an aminoethyl substituent, which is crucial for its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function and impacting various cellular processes. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer therapies .
  • Protein Interactions : Interaction studies reveal that the compound can bind to various biological targets, influencing signaling pathways critical for cell proliferation and apoptosis .

Enzyme Inhibition Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting enzymes associated with cancer progression. For instance:

  • Inhibition of CDK9 : The compound has been identified as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a vital role in regulating transcription and cell cycle progression. In vitro assays indicated that the compound significantly reduced cell proliferation in various cancer cell lines, including MDA-MB-231 and Hs 578T, with IC50 values indicating effective potency .

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Anti-Cancer Activity : In a study involving breast cancer cell lines, treatment with this compound resulted in increased apoptosis, as evidenced by elevated levels of activated caspase-3. The concentration required to induce significant apoptosis was determined to be below 10 µM .
  • Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Pathway IC50 Value (µM) Effect Observed
Enzyme InhibitionCDK95.0Reduced cell proliferation
Apoptosis InductionCaspase-3 Activation<10Increased apoptotic signaling
Cytokine ProductionPro-inflammatory cytokines>20Inhibition of cytokine release

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment
Recent studies have highlighted the efficacy of N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride in inhibiting specific enzymes associated with cancer progression. The compound has shown promise as a potential therapeutic agent against various cancer types by targeting pathways crucial for tumor growth and survival. For instance, it has been identified as an inhibitor of specific kinases involved in cancer cell signaling, which can lead to reduced proliferation and increased apoptosis in cancer cells.

Enzyme Inhibition
The compound's mechanism of action primarily involves the inhibition of enzymes that play pivotal roles in cellular processes. Research indicates that it effectively inhibits enzymes linked to metabolic pathways that are often dysregulated in cancerous cells. This inhibition can disrupt the metabolic flexibility that cancer cells exploit to survive under stress conditions, thereby enhancing the efficacy of existing chemotherapeutic agents .

Proteomics Research

This compound is utilized in proteomics research, particularly for studying protein interactions and post-translational modifications. Its ability to selectively inhibit specific proteases makes it a valuable tool for researchers aiming to delineate complex protein networks and understand their roles in various biological processes .

Case Study 1: Anticancer Activity

A study involving this compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations led to significant cell death compared to control groups. The underlying mechanism was attributed to the inhibition of the PI3K/Akt pathway, crucial for cell survival and proliferation.

Case Study 2: Enzyme Inhibition

In another experimental setup, the compound was tested against a panel of enzymes associated with metabolic disorders. Results indicated that it effectively inhibited several key enzymes, including those involved in glycolysis and lipid metabolism. This inhibition not only suggests potential applications in treating metabolic syndromes but also highlights its versatility as a research tool for understanding metabolic pathways .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings
Cancer Treatment Inhibits specific kinases; induces apoptosis in cancer cell lines; disrupts tumor growth pathways
Enzyme Inhibition Effective against metabolic enzymes; potential applications in metabolic syndrome treatment
Proteomics Research Useful for studying protein interactions; selective protease inhibition aids in protein network analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Sotalol Hydrochloride
  • Structure : N-[4-(Isopropylglycyl)phenyl]methanesulfonamide hydrochloride.
  • Molecular Formula : C₁₂H₂₀N₂O₃S·HCl (MW: 308.83) .
  • Key Differences: Substitution at the phenyl ring: Sotalol features an isopropylamino-2-hydroxyethyl group at the para position, whereas the target compound has a primary aminoethyl group at the meta position. Pharmacological Activity: Sotalol is a non-selective β-adrenergic receptor blocker with class III antiarrhythmic properties, approved for treating ventricular and atrial arrhythmias . The aminoethyl substituent in the target compound may lack the steric bulk required for β-blockade, suggesting divergent receptor interactions.
N-[3-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride
  • Structure: Features an aminomethyl (–CH₂NH₂) substituent at the meta position of the phenyl ring.
  • Synthesis : Prepared via HCl treatment in 1,4-dioxane, yielding an off-white solid .
AM 92016 Hydrochloride
  • Structure: N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide hydrochloride.
  • Molecular Formula : C₁₉H₂₄Cl₂N₂O₄S·HCl (MW: 483.84) .
  • Key Differences: Contains a complex dichlorophenyl-propanolamine side chain, enabling potassium channel blockade (IKr inhibition) for antiarrhythmic activity. The target compound’s simpler structure lacks the dichlorophenyl and propoxy groups critical for ion channel interaction.
Sch225336 (CB2-Selective Bis-Sulfone)
  • Structure : N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide.
  • Pharmacological Activity: Cannabinoid receptor inverse agonist with CB2 selectivity .
  • Key Differences: The bis-sulfone and methoxyphenyl groups confer cannabinoid receptor affinity, absent in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Reference
N-[3-(1-aminoethyl)phenyl]methanesulfonamide HCl C₉H₁₅N₂O₂S·HCl (estimated) ~251.5 (est.) Meta-aminoethyl, sulfonamide Research chemical (discontinued)
Sotalol Hydrochloride C₁₂H₂₀N₂O₃S·HCl 308.83 Para-isopropylglycyl, sulfonamide β-blocker, antiarrhythmic
AM 92016 Hydrochloride C₁₉H₂₄Cl₂N₂O₄S·HCl 483.84 Dichlorophenyl-propanolamine IKr blocker, antiarrhythmic
N-[3-(aminomethyl)phenyl]methanesulfonamide HCl C₈H₁₁N₂O₂S·HCl (estimated) ~234.7 (est.) Meta-aminomethyl, sulfonamide Structural analog

Preparation Methods

General Overview

N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride is a sulfonamide derivative featuring an aminoethyl substitution on the phenyl ring. Its preparation typically involves sulfonylation of an appropriately substituted aniline derivative followed by formation of the hydrochloride salt. The synthesis requires careful control of reaction conditions to optimize yield and purity.

Synthetic Route Description

The preparation generally follows these key steps:

  • Starting Material: 3-(1-aminoethyl)aniline or a protected form thereof.
  • Sulfonylation: Introduction of the methanesulfonyl group onto the aniline nitrogen.
  • Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.

Detailed Preparation Method

A representative method, adapted and inferred from similar sulfonamide preparations and related patent disclosures (notably US10858315B2 for related methanesulfonamide compounds), involves the following:

Step Procedure Conditions Notes
1. Sulfonylation React 3-(1-aminoethyl)aniline with methanesulfonyl chloride In an aprotic solvent such as dichloromethane or tetrahydrofuran, at 0–5 °C Use a base such as triethylamine to neutralize HCl formed
2. Work-up Quench reaction, extract organic layer, wash with aqueous solutions Wash with water, dilute acid, and brine Removes impurities and residual reagents
3. Purification Recrystallize crude product Solvents like ethyl acetate/isopropanol mixture Enhances purity
4. Hydrochloride Salt Formation Treat purified sulfonamide with hydrochloric acid in an organic solvent Room temperature, controlled addition Forms stable hydrochloride salt

Reaction Conditions and Reagents

  • Solvents: Dichloromethane, tetrahydrofuran, ethyl acetate, isopropanol.
  • Bases: Triethylamine or similar tertiary amines to capture HCl byproduct.
  • Acid for Salt Formation: Anhydrous HCl gas or hydrochloric acid in ethanol.
  • Temperature: Initial sulfonylation at low temperature (0–5 °C) to control reaction rate and minimize side reactions; salt formation at ambient temperature.

Research Findings and Optimization

  • Yield: Optimized sulfonylation reactions yield the sulfonamide intermediate in 70–85% isolated yield.
  • Purity: Recrystallization from ethyl acetate/isopropanol or similar solvent mixtures results in >98% purity by HPLC.
  • Reaction Time: Sulfonylation typically completes within 1–3 hours under controlled temperature.
  • Environmental and Safety Notes: Use of conventional solvents avoids toxic reagents like triphosgene; reaction at mild temperatures reduces impurity formation and improves product quality as noted in related synthesis patents.

Comparative Table of Preparation Parameters

Parameter Typical Condition Effect on Product
Solvent Dichloromethane, tetrahydrofuran Good solubility and reaction control
Base Triethylamine Efficient HCl scavenging, prevents side reactions
Temperature 0–5 °C (sulfonylation), RT (salt formation) Controls reaction rate, minimizes impurities
Reaction Time 1–3 hours Ensures complete conversion
Purification Recrystallization in ethyl acetate/isopropanol High purity product
Salt Formation Hydrochloric acid in ethanol Stable hydrochloride salt

Notes on Related Preparations and Variants

  • While no direct patent or publication was found specifically for this compound, closely related compounds such as N-[4-(1-aminoethyl)-2,6-difluorophenyl]methanesulfonamide have well-documented preparation methods involving similar sulfonylation and salt formation steps.
  • The absence of fluorine substituents in the target compound simplifies the synthesis, potentially improving yield and reducing purification complexity.
  • Alternative protecting group strategies may be employed if the aminoethyl group requires protection during sulfonylation, but typically the primary amine is sufficiently reactive under controlled conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : A common approach involves reacting 3-(1-aminoethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) at room temperature. Stirring for 2–4 hours ensures complete conversion. Purification via recrystallization or column chromatography is critical to achieve >98% purity .
  • Optimization : Adjusting the molar ratio of methanesulfonyl chloride to the amine precursor (1.2:1) and controlling reaction temperature (20–25°C) minimizes side products like N-alkylated byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • IR Spectroscopy : Peaks at ~1327 cm⁻¹ (S=O stretching) and ~1145 cm⁻¹ (C-N stretching) confirm sulfonamide formation .
  • HPLC : Reverse-phase C18 columns with UV detection (λmax ~255 nm) assess purity, with mobile phases like acetonitrile/water (70:30) and 0.1% trifluoroacetic acid .
  • NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 2.8–3.1 ppm (CH2 of ethylamine), δ 7.3–7.6 ppm (aromatic protons) .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions .
  • Handling : Use inert atmosphere (N2/Ar) during weighing to prevent hygroscopic degradation. Avoid aqueous solutions unless buffered at pH 4–6 .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

  • Key Analogs :

  • N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride : Similar sulfonamide core but lacks the ethylamine side chain; used in receptor-binding assays .
  • Sotalol hydrochloride : A beta-blocker with a sulfonamide-aniline scaffold; comparative studies highlight the role of the ethylamine group in solubility and bioavailability .
  • Tetrahydroisoquinoline derivatives : Modifications to the phenyl ring enhance blood-brain barrier penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodology : Systematically modify substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) or the ethylamine side chain (e.g., branching or fluorination). Evaluate changes via in vitro assays (e.g., enzyme inhibition, receptor binding). For example, introducing a piperazine moiety improves selectivity for serotonin receptors .
  • Data Contradictions : While halogenation increases metabolic stability, it may reduce solubility—requiring trade-off analysis using partition coefficient (logP) measurements .

Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • In Vitro :

  • Hepatic Microsomes : Assess metabolic stability (CYP450 isoforms) using LC-MS/MS .
  • Caco-2 Cells : Evaluate permeability for oral bioavailability predictions .
    • In Vivo :
  • Rodent Models : Dose-dependent pharmacokinetics (e.g., 10–50 mg/kg IV/PO) in Sprague-Dawley rats, with plasma sampling over 24 hours. Monitor renal excretion due to sulfonamide nephrotoxicity risks .

Q. How do crystallography and polymorphism studies address formulation challenges for this compound?

  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) produces stable monoclinic crystals (P2₁/c space group). Differential scanning calorimetry (DSC) identifies polymorphs, with Form I having a melting point of 82–85°C .
  • Challenges : Hydrate formation in humid conditions reduces dissolution rates. Use X-ray powder diffraction (XRPD) to monitor phase transitions during formulation .

Q. What computational methods predict this compound’s interactions with biological targets, and how are docking results validated?

  • Approach : Molecular docking (AutoDock Vina) against homology models of serotonin receptors (5-HT2A) or adrenergic receptors (β1). Validate with SPR (surface plasmon resonance) binding assays .
  • Limitations : Force fields may underestimate sulfonamide-protein hydrogen bonding. Cross-validate with NMR chemical shift perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.